molecular formula C12H16N2O2 B13481403 (2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide

(2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide

Cat. No.: B13481403
M. Wt: 220.27 g/mol
InChI Key: MDVPCKFBTIOYKE-QWRGUYRKSA-N
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Description

(2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted phenoxy compounds .

Scientific Research Applications

(2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of (2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry can lead to different interactions with molecular targets, resulting in unique biological activities and potential therapeutic applications .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

(2S,4S)-N-methyl-4-phenoxypyrrolidine-2-carboxamide

InChI

InChI=1S/C12H16N2O2/c1-13-12(15)11-7-10(8-14-11)16-9-5-3-2-4-6-9/h2-6,10-11,14H,7-8H2,1H3,(H,13,15)/t10-,11-/m0/s1

InChI Key

MDVPCKFBTIOYKE-QWRGUYRKSA-N

Isomeric SMILES

CNC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2

Canonical SMILES

CNC(=O)C1CC(CN1)OC2=CC=CC=C2

Origin of Product

United States

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